5-Tributylstannyl-1,3-dimethyluracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

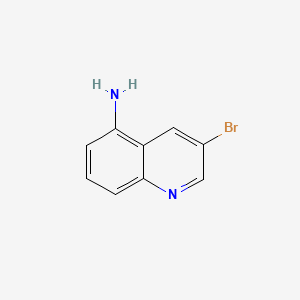

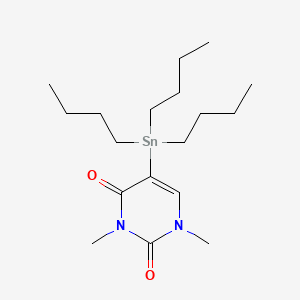

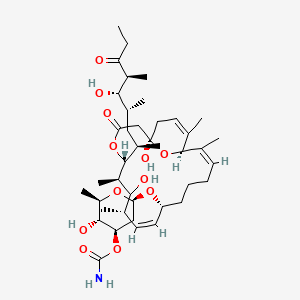

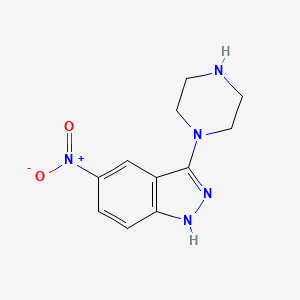

The molecular structure of 5-Tributylstannyl-1,3-dimethyluracil consists of a uracil ring (a type of pyrimidine ring) with two methyl groups attached at the 1 and 3 positions, and a tributylstannyl group attached at the 5 position .Physical And Chemical Properties Analysis

5-Tributylstannyl-1,3-dimethyluracil is a liquid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Reaction Mechanisms

5-Tributylstannyl-1,3-dimethyluracil serves as an intermediate in various organic synthesis processes. For instance, it is used in the preparation of highly functionalized allyl stannanes and their subsequent transformations. These compounds are valuable in the synthesis of α-stannylmethyl enones via the Robinson annulation reaction, showcasing the reagent's utility in constructing complex molecular architectures (Kim & Fuchs, 1993). Additionally, it undergoes palladium-catalyzed coupling reactions, enabling the synthesis of 5-acyl-2,3-dihydro-1,4-dioxins in high yields, further illustrating its versatility in organic synthesis (Blanchot, Fétizon, & Hanna, 1990).

Photoreactive Properties

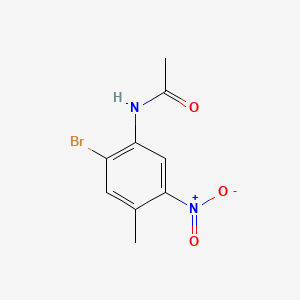

The photoreaction of derivatives such as 5-bromo-1,3-dimethyluracil in the presence of specific solvents or conditions can lead to various aryl substituted uracils. These reactions demonstrate the potential of 5-Tributylstannyl-1,3-dimethyluracil and its derivatives in photochemical applications, offering pathways to synthesize novel compounds with potential applications ranging from materials science to medicinal chemistry (Seki, Matsuda, & Ohkura, 1987).

Electrophilic Metalation-Deprotonation

In the field of catalysis, 5-Tributylstannyl-1,3-dimethyluracil has been implicated in palladium-catalyzed arylation processes. These processes involve electrophilic metalation-deprotonation mechanisms, allowing for the regioselective introduction of aryl groups into the 5-position of 1,3-dimethyluracil. This method expands the toolkit for modifying uracil derivatives, underlining the compound's utility in developing novel catalytic strategies for synthetic organic chemistry (Kim, Lee, & Kim, 2011).

Safety And Hazards

5-Tributylstannyl-1,3-dimethyluracil is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of inhalation, the affected person should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name |

1,3-dimethyl-5-tributylstannylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-7-4-3-5(9)8(2)6(7)10;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNLBEKHCPZVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)N(C1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656788 |

Source

|

| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tributylstannyl-1,3-dimethyluracil | |

CAS RN |

103408-63-5 |

Source

|

| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)